molecular formula C21H21N3O2S B2456412 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 893988-37-9

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2456412
CAS No.: 893988-37-9
M. Wt: 379.48
InChI Key: HWCPEGLLMUCYPW-UHFFFAOYSA-N
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Description

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic compound featuring a pyridazine ring substituted with a 3-methoxyphenyl group and a phenethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of the 3-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 3-methoxyphenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Thioether Formation: The thiol group is introduced by reacting the pyridazine derivative with a thiol reagent, such as thiourea or a thiol-containing compound, under appropriate conditions.

    Acetamide Formation: The final step involves the acylation of the thioether with phenethylamine to form the acetamide. This can be done using acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydropyridazine Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in biochemical assays to study enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects Its structural features suggest it could act as an anti-inflammatory, anticancer, or antimicrobial agent

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and the phenethylacetamide moiety may facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
  • 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide stands out due to its specific substitution pattern and the presence of the phenethylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-18-9-5-8-17(14-18)19-10-11-21(24-23-19)27-15-20(25)22-13-12-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCPEGLLMUCYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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